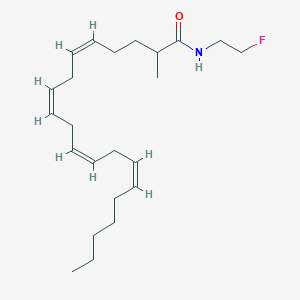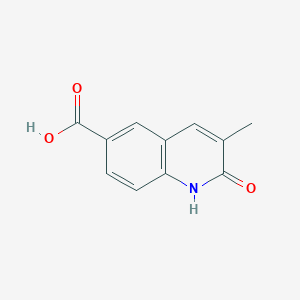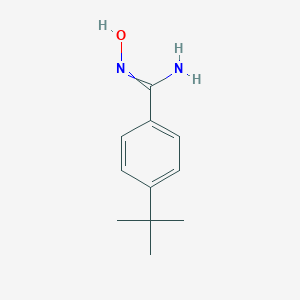
(S)-2-((3-Nitrophenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((3-Nitrophenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nitrophenoxy group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-Nitrophenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 3-nitrophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes intramolecular cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Polar aprotic solvents like dimethyl sulfoxide or dimethylformamide
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((3-Nitrophenoxy)methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or amines in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of azido, methoxy, or amino derivatives.
Reduction: Formation of (S)-2-((3-Aminophenoxy)methyl)oxirane.
Oxidation: Formation of diols or other oxidized derivatives.
Scientific Research Applications
(S)-2-((3-Nitrophenoxy)methyl)oxirane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (S)-2-((3-Nitrophenoxy)methyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with various substrates. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate
- 5-Methoxy-2-nitrophenol
- 1-Nitro-2-phenoxybenzene
Uniqueness
(S)-2-((3-Nitrophenoxy)methyl)oxirane is unique due to the combination of its oxirane ring and nitrophenoxy group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of nucleophilicity and electrophilicity, making it a versatile intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
(2S)-2-[(3-nitrophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJLXLVVZBTEOC-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)
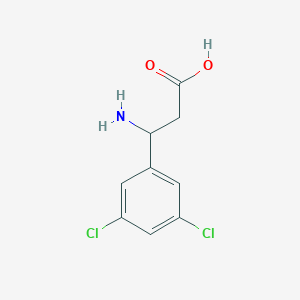
![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
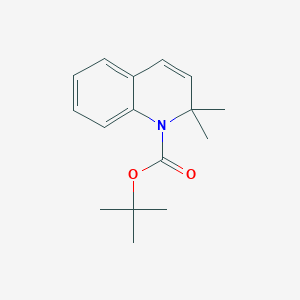
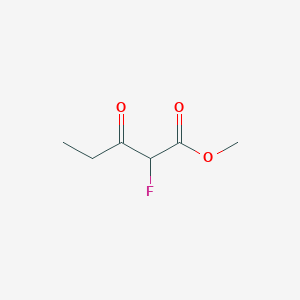
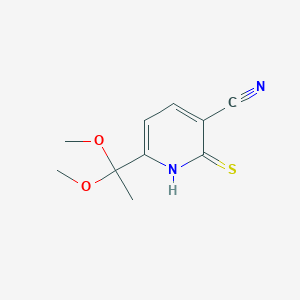
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)

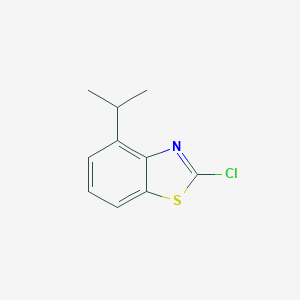
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
